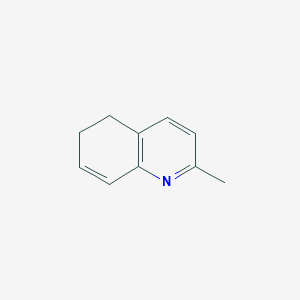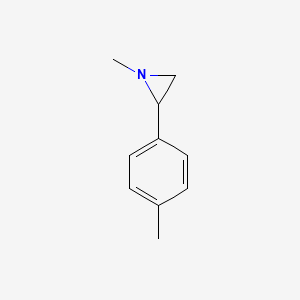
1-Methyl-2-(4-methylphenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-methylphenyl)aziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-methylphenyl)aziridine can be synthesized through various methods, including:
Aziridination of Olefins: This method involves the reaction of olefins with aminating agents such as N-Boc-O-tosylhydroxylamine or N-methyl-O-tosylhydroxylamine in the presence of catalysts like dirhodium(II) caprolactamate.
Cyclization of Amino Alcohols: The amino alcohol is converted to a sulfate ester, which undergoes base-induced elimination to form the aziridine ring.
Industrial Production Methods: Industrial production of aziridines often involves large-scale aziridination reactions using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(4-methylphenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form a variety of products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening with amines can yield amino alcohols or diamines .
Scientific Research Applications
1-Methyl-2-(4-methylphenyl)aziridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-methylphenyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions. The strained aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA and proteins. This reactivity underlies its potential biological activity, including its use as an anticancer agent .
Comparison with Similar Compounds
Properties
CAS No. |
58777-94-9 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-3-5-9(6-4-8)10-7-11(10)2/h3-6,10H,7H2,1-2H3 |
InChI Key |
IFOBLJAIIFJLSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


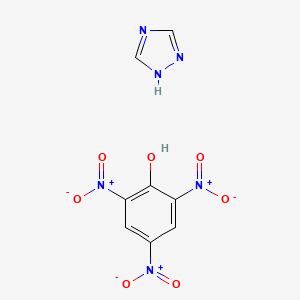
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)
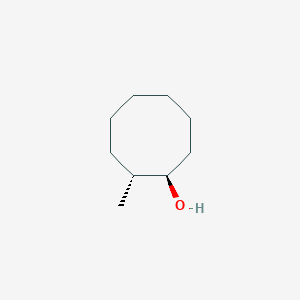


![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
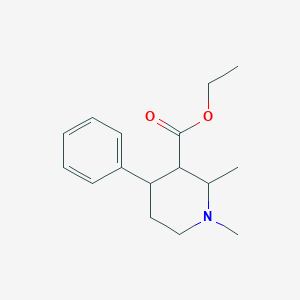
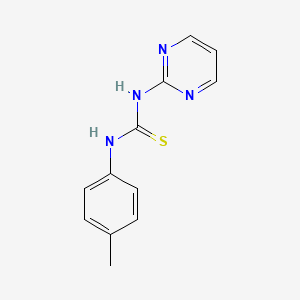
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
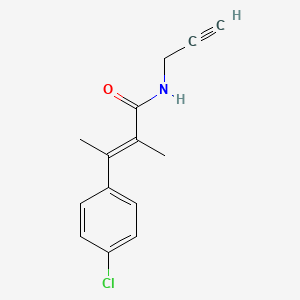
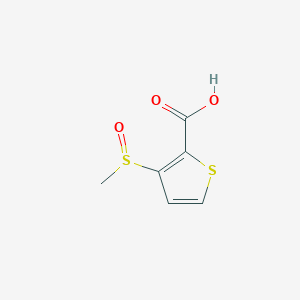
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
